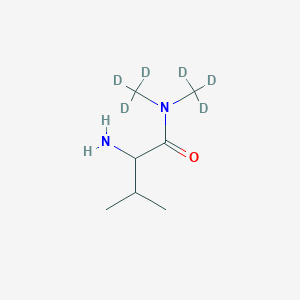
3,4-Methylenedioxy-5-methylethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bk-MDEA (hydrochloride) (Item No. 9001123, ethylone) is a psychotropic cathinone that has been detected in products marketed as bath salts, plant food, and tablets. 3,4-Methylenedioxy-5-methylethcathinone is an analog of bk-MDEA, differing by the addition of a methyl group at the two position of the benzene ring. The physiological and toxicological properties of this compound have not been elucidated. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Pharmacokinetic Profiles and Effects : Methylone, a related compound to 3,4-Methylenedioxy-5-methylethcathinone, shows that it and its metabolites have significant effects on locomotor activation and brain extracellular dopamine and serotonin levels. This suggests a complex interplay between methylone and its metabolites in vivo (Elmore et al., 2017).
Brain Concentrations and Effects : Another study focusing on methylone found that its brain concentrations are related to behavioral and neurochemical effects. Specifically, the study observed that methylone and its metabolite MDC, but not its hydroxylated metabolites, are related to the drug's effects in the brain (Centazzo et al., 2021).
Metabolic Identification in Chronic Administration : The detection of 4-Methylethcathinone and related compounds in hair after chronic administration provides insights into the drug's persistence and potential chronic effects (Alvarez et al., 2017).
Neurochemical Effects : Methylone, similar to MDPV, affects monoamine transporter proteins and has significant reinforcing and neurochemical effects, potentially contributing to its addictive potential (Schindler et al., 2016).
Pharmacokinetic and Hyperthermic Effects : Methylone's pharmacokinetic and hyperthermic effects, including its impact on behavior and body temperature in rats, provide further understanding of its physiological impact (Štefková et al., 2017).
Identification of New Phase II Metabolites : The identification of new phase II metabolites of methylone in rats, involving N-demethylation and conjugation with dicarboxylic acids, expands the understanding of its metabolic pathways (Žídková et al., 2018).
Analysis of Cathinone Derivatives : The identification of various cathinone derivatives in 'legal highs', including 3,4-Methylenedioxy-5-methylethcathinone, aids in understanding the composition and potential effects of these substances (Brandt et al., 2011).
Pharmacology of Mephedrone : A study on the pharmacology of mephedrone, a related compound, provides insights into its effects, pharmacodynamics, and pharmacokinetics, which may be extrapolated to understand similar compounds (Papaseit et al., 2017).
Public Health Threat Assessment : An analysis of methylone's prevalence in Spain suggests that, while its presence is low, continued monitoring is essential for public health purposes (Monteagudo et al., 2017).
Monoamine Transporters in Brain Tissue : Methylone acts as a substrate for monoamine transporters in brain tissue, comparable to MDMA, suggesting its dopaminergic and serotonergic activity (Baumann et al., 2012).
Propriétés
Nom du produit |
3,4-Methylenedioxy-5-methylethcathinone (hydrochloride) |
|---|---|
Formule moléculaire |
C13H17NO3 · HCl |
Poids moléculaire |
271.7 |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-14-9(3)12(15)10-5-8(2)13-11(6-10)16-7-17-13;/h5-6,9,14H,4,7H2,1-3H3;1H |
Clé InChI |
GPFNMPVEIHTOBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C)NCC)=O)=CC2=C1OCO2.Cl |
Synonymes |
3,4-Methylenedioxy-5-methyl-N-ethyl Cathinone; R-MMC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



